molecular formula C27H31ClN2O10 B10779102 Daunomycin, monohydrochloride, sesquihydrate CAS No. 34610-60-1

Daunomycin, monohydrochloride, sesquihydrate

Cat. No.: B10779102
CAS No.: 34610-60-1
M. Wt: 579.0 g/mol
InChI Key: CDUCTRPPOAFSES-SHGUKGLYSA-N
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Description

Streptomyces peucetius. It exhibits high cytotoxic activity against both normal and neoplastic cells, making it a potent chemotherapeutic agent . Daunomycin, monohydrochloride, sesquihydrate is a specific form of this compound, often used in medical and scientific research due to its stability and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Daunomycin is typically synthesized through fermentation of Streptomyces peucetius cultures, followed by extraction and purification processes . The compound can also be chemically synthesized from daunomycinone, involving multiple steps of glycosylation and acetylation .

Industrial Production Methods: Industrial production of daunomycin involves large-scale fermentation processes, where optimized conditions such as pH, temperature, and nutrient supply are maintained to maximize yield. Post-fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Daunomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

CAS No.

34610-60-1

Molecular Formula

C27H31ClN2O10

Molecular Weight

579.0 g/mol

IUPAC Name

(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H30N2O10.ClH/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3;1H/b29-11-;/t10?,14?,16-,17?,22?,27-;/m0./s1

InChI Key

CDUCTRPPOAFSES-SHGUKGLYSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\O)/C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O.Cl

Origin of Product

United States

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